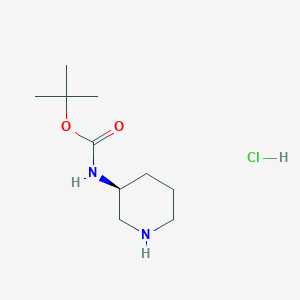

(S)-3-(Boc-amino)piperidine hydrochloride

Descripción general

Descripción

(S)-3-(Boc-amino)piperidine hydrochloride is a chemical compound widely used in organic synthesis and pharmaceutical research. The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group at the third position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Boc-amino)piperidine hydrochloride typically involves the protection of the amino group on the piperidine ring. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eliminates a carbonate ion .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in these reactors allows for the continuous deprotection of Boc groups under controlled conditions, facilitating large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(Boc-amino)piperidine hydrochloride undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).

Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

Deprotection: The major product is the free amine form of the piperidine ring.

Substitution: Products vary based on the nucleophile used, leading to different substituted piperidine derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-3-(Boc-amino)piperidine hydrochloride is integral in synthesizing various pharmaceutical compounds, including:

- Antitumor Agents : It plays a role in developing bromodomain inhibitors and HepG2 cell cycle inhibitors, which are essential in anti-cancer therapies.

- Antibiotics : The compound serves as a precursor for chiral aminopiperidinyl quinolones, exhibiting potent antibacterial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).

- Diabetes Management : It has been involved in synthesizing Linagliptin, a drug used to manage blood sugar levels in diabetic patients.

Biological Applications

The compound is also utilized in biological research for:

- Enzyme Inhibition : Derivatives of this compound have shown significant inhibition against Dipeptidyl Peptidase IV, which is relevant for treating metabolic disorders.

- Kinase Inhibition : It is used to develop orally bioavailable inhibitors of Tie-2 kinase, an enzyme involved in angiogenesis, with therapeutic potential for cancer and diabetic retinopathy.

Industrial Applications

In industrial settings, this compound is applied in:

- Synthesis of Fine Chemicals : It serves as an intermediate for producing various fine chemicals and drug precursors.

- Continuous Flow Reactors : The compound's production often employs advanced techniques like continuous flow reactors to enhance efficiency and yield through controlled deprotection processes.

Case Studies

-

Development of Antibacterial Agents

A study by Acharya et al. (2012) explored the synthesis of novel 1,2,3,4-tetrahydroquinolone derivatives using this compound as a starting material. These derivatives demonstrated significant antibacterial properties against drug-resistant bacteria, showcasing the compound's potential in antibiotic development. -

Tie-2 Kinase Inhibitors

Research by Sun et al. (2013) focused on synthesizing alkynylpyrimidine amide derivatives that act as potent inhibitors of Tie-2 kinase using this compound. The findings indicated promising therapeutic applications for these inhibitors in treating diseases associated with angiogenesis.

Mecanismo De Acción

The mechanism of action of (S)-3-(Boc-amino)piperidine hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-1-Boc-piperidine: Another Boc-protected piperidine derivative used in similar applications.

N-Boc-protected amino esters: Used in peptide synthesis and organic chemistry.

Uniqueness

(S)-3-(Boc-amino)piperidine hydrochloride is unique due to its specific stereochemistry and the position of the Boc-protected amino group. This configuration provides distinct reactivity and selectivity in chemical reactions, making it valuable for synthesizing complex molecules and pharmaceutical compounds.

Actividad Biológica

(S)-3-(Boc-amino)piperidine hydrochloride is a chiral compound widely used in medicinal chemistry and biological research. Its unique structural features allow it to interact with various biological targets, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive compounds. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

- Chemical Formula: C₁₀H₂₀N₂O₂

- Molecular Weight: 200.28 g/mol

- CAS Number: 216854-23-8

- Melting Point: 122-127 °C

- Optical Rotation: -15.0° (c=1 in MeOH)

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of Piperidine Derivatives: The initial step often involves the formation of a piperidine ring from appropriate starting materials through cyclization reactions.

- Boc Protection: The amine functionality is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Boc group increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways within cells.

- Receptor Modulation: It can act as a ligand for certain receptors, influencing cellular signaling processes.

Case Studies and Research Findings

- Antimicrobial Activity:

- Neuropharmacological Effects:

-

Anticancer Properties:

- In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases. Its derivatives are being explored for:

- Development of chiral aminopiperidinyl quinolones with enhanced pharmacological profiles .

- Synthesis of novel peptide-based drugs that leverage its structural properties for improved binding affinities to biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(4-fluorobenzyl)alanine hydrochloride | Structure | Enzyme inhibition |

| N-(2-fluorobenzyl)alanine hydrochloride | Structure | Antimicrobial effects |

| N-(3-chlorobenzyl)alanine hydrochloride | Structure | Receptor modulation |

This table illustrates how (S)-3-(Boc-amino)piperidine compares with similar compounds in terms of structure and biological activity.

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJZJMFUNRMGTA-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.